![molecular formula C20H18N4 B5524235 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

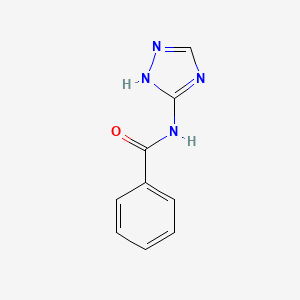

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-amines typically involves multiple steps, including palladium-catalyzed Suzuki coupling and N-methylation processes. Kumar et al. (2003) developed a convenient synthesis of a closely related compound, [N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine, as a potential PET ligand, indicating the complexity and sophistication involved in synthesizing such compounds (Kumar et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-7-amines is characterized by the presence of pyrazolo and pyrimidine rings, which are crucial for their chemical behavior and interaction with other molecules. Lu Jiu-fu et al. (2015) synthesized a related compound and confirmed its structure using various analytical techniques, highlighting the importance of structural analysis in understanding the properties of such compounds (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of pyrazolo[1,5-a]pyrimidin-7-amines is influenced by the functional groups attached to the core structure. For instance, compounds in this class can undergo reactions such as cyclization and amination, leading to the formation of various derivatives with different properties. Repich et al. (2017) synthesized N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, demonstrating the potential for diverse chemical transformations (Repich et al., 2017).

科学的研究の応用

Catalysis and Synthesis

One area of research involving 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is in catalysis and synthetic chemistry. For example, the DMAP catalyzed synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile highlights the utility of catalytic processes in creating complex tricyclic compounds under solvent-free conditions, demonstrating the chemical versatility and potential for creating novel compounds (Khashi, Davoodnia, & Rao Lingam, 2015).

Imaging and Diagnostics

In the field of imaging and diagnostics, research has been conducted on the synthesis of potential PET ligands for in vivo imaging of CRF1 receptors, showcasing the compound's relevance in developing diagnostic tools for neurological conditions. This research underscores the compound's potential in the development of novel radiotracers for medical imaging (Kumar et al., 2003).

Pharmacological Research

Pharmacological studies have also utilized derivatives of 2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, exploring their potential as multitargeted receptor tyrosine kinase inhibitors. These inhibitors show promise in the treatment of diseases with vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) involvement, indicating significant therapeutic potential (Frey et al., 2008).

Anticancer Activity

Research into the anticancer activity of new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, showcasing the potential of these compounds in inducing apoptotic cell death in cancer cell lines, further exemplifies the therapeutic applications of pyrazolo[1,5-a]pyrimidine derivatives. This work highlights the ongoing exploration into novel compounds for cancer therapy (Atapour-Mashhad et al., 2017).

Antibacterial Applications

The synthesis of novel 2,5-diphenylindolo[2,3-e] pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines and their antibacterial activities against a variety of microorganisms demonstrate the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Atta et al., 2011).

Safety and Hazards

将来の方向性

The future directions for “2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine” and other pyrazolo[1,5-a]pyrimidines could involve further exploration of their anticancer potential and enzymatic inhibitory activity . The significant photophysical properties of these compounds also suggest potential applications in material science .

特性

IUPAC Name |

2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-13-17(15-9-5-3-6-10-15)19(21)24-20(22-13)18(14(2)23-24)16-11-7-4-8-12-16/h3-12H,21H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYLEYRJZHTLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1C3=CC=CC=C3)N)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)